1-Methyl-5-phenylindan
Description
Historical Context of Indan (B1671822) Scaffolds in Organic Synthesis
The indan scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring, has been a subject of interest in organic synthesis for many decades. The exploration of these scaffolds has led to the development of a vast number of derivatives with a wide range of chemical properties and applications. acs.org Early research often focused on the synthesis and characterization of simple indan derivatives, laying the groundwork for more complex investigations. acs.org The study of indan chemistry has evolved significantly, with modern research delving into stereoselective synthesis and the incorporation of indan moieties into larger, more complex molecular architectures. acs.orgrsc.org
Significance of Phenylindan Architectures in Modern Chemical Science
Phenylindan architectures represent a particularly important subclass of indan derivatives. The presence of a phenyl group significantly influences the electronic properties and steric environment of the indan core, leading to unique reactivity and potential for diverse applications. These architectures are key components in the synthesis of various functional materials and have been explored for their potential in developing new catalytic systems. The ability to modify both the indan and phenyl rings allows for fine-tuning of the molecule's properties, making phenylindans a versatile platform for chemical research.
Scope and Research Trajectories for 1-Methyl-5-phenylindan Studies
This compound is an organic compound within the indan family, characterized by a methyl group at the first position and a phenyl group at the fifth position of the indan structure. evitachem.com Research on this specific compound is focused on its synthesis, characterization, and potential as an intermediate in organic synthesis. Studies aim to elucidate its chemical properties and explore its utility as a building block for more complex molecules. The strategic placement of the methyl and phenyl groups offers unique opportunities for further functionalization and derivatization, opening avenues for the creation of novel compounds with tailored properties.
Chemical Properties and Synthesis of this compound
The synthesis of this compound can be achieved through various organic reactions that involve the formation of the indan skeleton and the introduction of the methyl and phenyl substituents. evitachem.com The characterization of the compound relies on standard analytical techniques to confirm its structure and purity.
Spectroscopic Data
While specific experimental spectra for this compound are not extensively detailed in the provided search results, general characteristics for similar phenylindan structures can be inferred. Spectroscopic analysis is crucial for the unambiguous identification of the compound.
| Property | Description |
| Molecular Formula | C16H16 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 1-Methyl-5-phenyl-2,3-dihydro-1H-indene |
Table 1: General Properties of this compound
Predicted ¹H NMR spectral data for a related isomer, 1-methyl-1-phenylindan (B8759849), suggests that the aromatic protons would appear as a multiplet in the region of δ 7.20–7.40 ppm. smolecule.com The methyl group protons would likely be a singlet, and the methylene (B1212753) protons of the five-membered ring would exhibit complex splitting patterns. smolecule.com Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. smolecule.com
Research Findings
Current research on substituted indans is vibrant and multifaceted. For instance, recent studies have explored the synthesis of indanone and piperidine (B6355638) hybrids for their potential neuroprotective activities, highlighting the therapeutic relevance of the indan scaffold. nih.gov Furthermore, investigations into the chiroptical properties of substituted indans have provided deep insights into their conformational preferences and absolute configurations. acs.org Photochemical reactions of substituted indan-1-ones have also been a subject of study, revealing complex reaction pathways and leading to the formation of various halogenated derivatives. tubitak.gov.tr
The broader field of heterocyclic synthesis often utilizes scaffolds that share similarities with indan structures. For example, the synthesis of 3-substituted indoles is an active area of research, with various catalytic methods being developed to improve efficiency and sustainability. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
71823-64-8 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-5-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-7-8-15-11-14(9-10-16(12)15)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
HYACLZWJAWSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Methyl 5 Phenylindan Precursors
Electrophilic Aromatic Substitution Mechanisms in Indan (B1671822) Formation
One of the most fundamental methods for constructing the indan ring system is through an intramolecular Friedel-Crafts alkylation, a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgmt.com The reaction involves the cyclization of a suitable precursor containing both an aromatic ring and an alkyl chain with an electrophilic center.
The general mechanism proceeds in two principal steps. masterorganicchemistry.comdalalinstitute.com First, the aromatic π-system acts as a nucleophile, attacking an electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comrsc.org In the second, faster step, a base present in the reaction mixture removes a proton from the sp3-hybridized carbon of the ring, restoring aromaticity and yielding the final substituted product. masterorganicchemistry.com
In the context of indan formation, the electrophile and the aromatic ring are part of the same molecule. The reaction is typically catalyzed by a strong Brønsted or Lewis acid, which facilitates the generation of a carbocation on the side chain. mt.comiitk.ac.in This carbocation then serves as the electrophile that is attacked by the tethered phenyl group to close the five-membered ring.
General Steps in Intramolecular Friedel-Crafts Alkylation for Indan Synthesis:
Generation of Electrophile: A Lewis acid or Brønsted acid interacts with a functional group on the side chain (e.g., a hydroxyl group or a double bond) to generate a carbocation.
Intramolecular Attack: The aromatic ring attacks the carbocation, forming a new carbon-carbon bond and creating the fused ring system. This step results in the formation of a bicyclic arenium ion intermediate.
Deprotonation: A proton is eliminated from the ring to restore aromaticity, yielding the indan product. mt.com
The carbocation intermediate is central to the Friedel-Crafts alkylation mechanism. libretexts.org Its stability and potential for rearrangement significantly influence the structure of the final product. Carbocations are generated from various precursors; for instance, protonation of an alkene or an alcohol followed by the loss of water can form the necessary electrophilic center. wikipedia.org
A defining characteristic of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to a more stable form if possible. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. khanacademy.org Rearrangements can occur through hydride shifts (migration of a hydrogen atom with its bonding electrons) or alkyl shifts. libretexts.org
For example, if an intramolecular cyclization is initiated from a precursor that would form a primary carbocation, a 1,2-hydride shift may occur to generate a more stable secondary or tertiary carbocation before the ring-closing step. This can lead to the formation of constitutional isomers that are different from the product expected from the direct cyclization of the initial carbocation. researchgate.net However, in intramolecular reactions, the rate of cyclization can sometimes compete with or even outpace the rate of rearrangement, particularly when forming stable five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com The specific outcome depends on the substrate structure and reaction conditions.
| Factor | Influence on Carbocation Behavior |
| Precursor Structure | Determines the initial carbocation formed (primary, secondary, tertiary). |
| Carbocation Stability | Drives rearrangements (e.g., hydride or alkyl shifts) to form more stable intermediates. researchgate.net |
| Ring Size Formation | Intramolecular cyclization to form 5- or 6-membered rings is often rapid and can compete with rearrangements. masterorganicchemistry.com |
| Reaction Conditions | Acid catalyst and temperature can influence the rates of both cyclization and rearrangement. |
Radical Mechanism Elucidation in Cyclization Reactions
An alternative to polar, ionic mechanisms for forming the indan skeleton involves radical cyclization. wikipedia.org These reactions proceed through neutral radical intermediates and are often characterized by high selectivity and tolerance for a wide range of functional groups. wikipedia.orgnih.gov The mechanism generally consists of three phases: initiation, propagation (cyclization), and termination. wikipedia.org
Radical Generation: The process begins with the selective generation of a radical on the side chain of a suitable precursor. This is commonly achieved by reacting a substrate (e.g., an aryl halide) with a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN.
Radical Cyclization: The generated radical, acting as an intramolecular nucleophile, attacks the aromatic ring. For the formation of the indan system, this typically proceeds via a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules. This step creates a new carbon-carbon bond and transfers the radical to the aromatic ring, forming a cyclohexadienyl radical intermediate.
Conversion to Product: The cyclized radical is then quenched to form the final product. In a tin-hydride-mediated reaction, this often involves hydrogen atom abstraction from Bu₃SnH, which also regenerates the tributyltin radical to continue the chain reaction.
Cascade radical cyclizations can also be employed to construct more complex polycyclic systems in a single, efficient step. nih.govrsc.org These reactions are powerful tools in natural product synthesis and demonstrate the versatility of radical chemistry in forming intricate carbocyclic frameworks. nih.gov
Electrocyclic Reaction Pathways: Nazarov Cyclization Analogues
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones and, by extension, indanone derivatives that are closely related to the indan core. organic-chemistry.orgrsc.org The reaction is classically defined as an acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone. organic-chemistry.org The key intermediate in this transformation is a pentadienyl cation. nih.gov
The general mechanism for a Nazarov-type cyclization leading to an indanone is as follows:
Cation Formation: A strong Lewis or Brønsted acid coordinates to the carbonyl oxygen of an aryl vinyl ketone precursor, promoting the formation of a resonance-stabilized pentadienyl cation. nih.gov
4π-Electrocyclization: The pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure to form a cyclopentenyl cation. The stereochemistry of the newly formed centers is determined during this step.
Elimination: The subsequent loss of a proton from the cyclopentenyl cation intermediate generates the final indanone product and regenerates the acid catalyst. researchgate.net
This reaction has been adapted for the synthesis of various substituted indane frameworks. rsc.org The efficiency and stereoselectivity of the Nazarov cyclization can be influenced by the choice of acid catalyst and the substitution pattern of the divinyl ketone precursor. organic-chemistry.orgnih.gov
| Step | Description | Key Intermediate |
| 1. Activation | Lewis or Brønsted acid protonates the ketone. | Hydroxypentadienyl cation |
| 2. Cyclization | 4π-conrotatory electrocyclization occurs. organic-chemistry.org | Cyclopentenyl cation |
| 3. Elimination | A proton is lost to form the enone and regenerate the catalyst. | - |
Intramolecular Morita-Baylis-Hillman Reaction for Indenol Formation
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. beilstein-journals.orgbeilstein-journals.org Its intramolecular variant offers a pathway to cyclic structures like indenols (hydroxy-indenes), which are valuable precursors for indan derivatives.
The proposed mechanism for an intramolecular MBH reaction to form an indenol involves the following steps:
Nucleophilic Addition: The catalyst (e.g., DABCO) adds to the activated alkene (Michael acceptor) portion of the substrate, forming a zwitterionic enolate intermediate.
Aldol-type Addition: The enolate then attacks the tethered aldehyde group in an intramolecular fashion, forming a new carbon-carbon bond and creating the five-membered ring. This results in an alkoxide intermediate.
Proton Transfer and Elimination: A proton transfer step, often facilitated by a proton source in the reaction medium, neutralizes the alkoxide. Subsequent elimination of the catalyst regenerates the double bond in a new position, yielding the final allylic alcohol product (the indenol). nih.gov
Intramolecular MBH reactions can be sensitive to the substrate structure and reaction conditions. nih.govresearchgate.net The use of specific catalysts and solvents is often necessary to achieve good yields and prevent competing side reactions, such as polymerization or aldol (B89426) condensation. nih.govresearchgate.net
Proton Transfer and Tautomeric Equilibrium in Intermediate Species
Proton transfer is a fundamental step in many of the mechanisms discussed and plays a critical role in the stability and reactivity of intermediates. nih.gov A prime example is the deprotonation of the arenium ion in electrophilic aromatic substitution, which is the essential step for restoring the highly stable aromatic system. masterorganicchemistry.com
Tautomerism, the equilibrium between two or more structural isomers that are readily interconvertible, often through proton migration, is also a key consideration in the intermediates of these reactions. A prominent example is the keto-enol tautomerism in indanone systems, which can be formed via Nazarov cyclization or intramolecular Friedel-Crafts acylation.
The equilibrium between the keto and enol forms is influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. The enol form, while often the minor component, can be the reactive species in subsequent transformations. For instance, the enolate intermediate in the MBH reaction is a crucial nucleophile. In some systems, intramolecular double proton transfer can occur, leading to rapid tautomerization that can influence the electronic properties of the molecule. nih.govrsc.org Understanding these proton transfer and tautomeric equilibria is vital for predicting reaction pathways and controlling product distributions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. A full suite of NMR experiments, from one-dimensional ¹H and ¹³C spectra to advanced two-dimensional techniques, is required for the unambiguous assignment of all atoms in 1-Methyl-5-phenylindan.
The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The protons on the phenyl substituent and the fused benzene (B151609) ring of the indan (B1671822) system would appear in the aromatic region, typically between 7.0 and 7.5 ppm. The aliphatic protons—the methyl group, the methine proton at C1, and the methylene (B1212753) protons at C2—would resonate upfield. The methyl group (CH₃) would likely appear as a doublet due to coupling with the adjacent C1 proton.
The ¹³C NMR spectrum provides one signal for each unique carbon atom. The spectrum would be characterized by signals for the two quaternary carbons of the fused ring system, multiple signals in the aromatic region for the phenyl and indan benzene rings, and distinct signals in the aliphatic region for the C1, C2, and methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 7.0 - 7.5 (multiplets) | 115 - 130 |
| Aromatic Quaternary Cs | N/A | 135 - 150 |
| C1-H | 3.0 - 3.5 (multiplet) | 45 - 55 |
| C2-H₂ | 1.5 - 2.5 (multiplets) | 35 - 45 |
| C3-H₂ | 2.8 - 3.2 (multiplets) | 30 - 40 |
Note: These are estimated values. Actual experimental values can vary based on solvent and other experimental conditions.
To move from predicted ranges to definitive assignments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the C1-H proton and both the C2-H₂ protons and the methyl protons. It would also reveal couplings between the adjacent C2-H₂ and C3-H₂ protons, helping to trace the connectivity within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking them to their already-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for identifying the carbon skeleton, especially the quaternary carbons which are not visible in an HSQC spectrum. For instance, HMBC correlations would be expected from the methyl protons to the C1 and C2 carbons, and from the C1-H proton to carbons in the fused benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry. In this compound, it could show through-space interactions between the methyl protons and specific protons on the fused aromatic ring, helping to define the molecule's preferred conformation in solution.
The five-membered ring of the indan system is not planar and can undergo conformational changes, such as ring puckering, often described as an envelope or twist conformation. researchgate.net Furthermore, rotation of the C5-phenyl group may be hindered. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to study these processes.
If a conformational exchange is fast on the NMR timescale at room temperature, averaged signals are observed. By lowering the temperature, this exchange can be slowed, leading to the decoalescence of a single peak into two or more distinct signals representing the different conformers. The temperature at which this coalescence occurs can be used to calculate the energy barrier for the conformational change, providing valuable insight into the molecule's flexibility and conformational energetics.
X-ray Crystallography
While NMR provides data on the molecule's structure in solution, single-crystal X-ray diffraction gives a precise and static picture of the molecule in the solid state.
A search of the available literature did not yield a reported single-crystal X-ray structure for this compound. However, analysis of related phenylindan derivatives provides a clear indication of the data this technique would provide. researchgate.net If suitable single crystals were obtained, X-ray diffraction would determine:
Absolute Configuration: For this chiral molecule, the analysis can unambiguously determine the R or S configuration at the C1 stereocenter.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the crystal lattice. For instance, the five-membered cyclopentane-like ring would likely adopt a non-planar envelope or twist conformation to minimize steric strain. The dihedral angle between the plane of the indan's benzene ring and the C5-phenyl substituent would also be precisely defined.
Crystal System and Packing: Information about the crystal lattice, including the unit cell dimensions, space group, and how the individual molecules are arranged in the three-dimensional crystal structure.
Table 2: Illustrative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Based on Analogous Structures)
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and degrees |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Conformation of 5-membered ring | Envelope or Twist, with specific atom deviations |
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. iosrjournals.orgnih.gov In the solid state of this compound, which is a non-polar hydrocarbon, the dominant forces would be van der Waals interactions.
C-H···π Interactions: These are common in aromatic compounds, where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule. mdpi.com The aliphatic C-H bonds of the methyl and indan rings could interact with the phenyl rings of adjacent molecules.
π-π Stacking: The aromatic rings of neighboring molecules might stack on top of each other, often in an offset fashion, to maximize attractive dispersion forces.
Understanding these subtle interactions is crucial for the field of crystal engineering, as they dictate the material's physical properties. iosrjournals.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. lmu.edustudymind.co.uk The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. wiley.com When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint. wiley.comlmu.edu
For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its core structural features: the indan skeleton, the methyl group, and the phenyl substituent. The spectrum is dominated by absorptions arising from C-H and C-C bond vibrations.
Key expected absorption bands for this compound include:
Aromatic C-H Stretching: The presence of two aromatic rings (one in the indan system and the phenyl substituent) gives rise to sharp, medium-intensity absorption bands typically found just above 3000 cm⁻¹. copbela.orglibretexts.org
Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂-) groups in the indan ring produce strong, sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: The "breathing" vibrations of the carbon-carbon double bonds within the aromatic rings result in several medium to weak absorptions in the 1450-1615 cm⁻¹ range. copbela.orglibretexts.org These bands are characteristic of the benzene rings within the molecule.
Aliphatic C-H Bending: Vibrations involving the bending of C-H bonds in the methyl and methylene groups are expected to appear around 1465 cm⁻¹ and 1380 cm⁻¹. copbela.org
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the region below 900 cm⁻¹. copbela.orglibretexts.org The specific positions of these bands help to confirm the arrangement of substituents on the benzene rings.
The absence of strong absorptions in other regions, such as the 1670-1820 cm⁻¹ range for carbonyls (C=O) or the broad band around 3200-3600 cm⁻¹ for hydroxyl (-OH) groups, confirms that this compound is a hydrocarbon. copbela.orglibretexts.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 2975-2850 | C-H Stretch | Alkyl (Methyl, Methylene) | Strong |
| 1615-1500 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1470-1450 | C-H Bend | Alkyl (Methylene) | Medium |
| 1380-1370 | C-H Bend | Alkyl (Methyl) | Medium |
| Below 900 | C-H Bend (Out-of-Plane) | Substituted Aromatic | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Forms
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. upi.edu The absorption of energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. uobabylon.edu.iq Molecules containing π-electron systems and heteroatoms with non-bonding valence-shell electrons act as light-absorbing groups known as chromophores. msu.edu
The structure of this compound contains two key chromophores: the benzene ring of the indan system and the attached phenyl group. The π-electrons within these aromatic rings are the primary absorbers of UV radiation. The expected electronic transitions for this molecule are π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically characterized by high molar absorptivity (ε). msu.edu
Tautomeric Forms
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon typically requires the presence of specific functional groups, such as a carbonyl group adjacent to an acidic proton (keto-enol tautomerism). The chemical structure of this compound is that of a stable aromatic hydrocarbon. It lacks the necessary functional groups (like C=O or -OH) and mobile protons that would allow it to exhibit tautomerism under normal conditions. Therefore, the discussion of tautomeric forms is not applicable to this compound.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~200-220 | π → π | Phenyl & Indan Aromatic System |
| ~250-270 | π → π | Phenyl & Indan Aromatic System |
Theoretical and Computational Chemistry Studies of 1 Methyl 5 Phenylindan
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methyl-5-phenylindan, DFT calculations would be instrumental in elucidating several key characteristics.
A foundational step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The energetic profile, including the total electronic energy and heat of formation, would provide crucial information about the molecule's stability.
Table 1: Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (phenyl) | Data not available | Data not available | Data not available |
| C-C (indan) | Data not available | Data not available | Data not available |
| C-H | Data not available | Data not available | Data not available |
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions.
Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in an experimental spectrum could be assigned to particular molecular motions, such as C-H stretching, C-C bond vibrations, and ring deformations. This correlation is vital for structural confirmation.
Table 3: Calculated Vibrational Frequencies of this compound (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available |
| C-C Ring Stretch | Data not available | Data not available |
| Phenyl Ring Bending | Data not available | Data not available |
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.
This compound possesses conformational flexibility, particularly concerning the puckering of the five-membered indan (B1671822) ring and the rotation of the phenyl group. A systematic conformational search using molecular mechanics would identify various low-energy conformers. Subsequent energy minimization of these conformers would pinpoint the most stable structures.
From the conformational analysis, the preferred, lowest-energy conformation(s) of this compound could be determined. Furthermore, the energy barriers for rotation around key single bonds, such as the bond connecting the phenyl group to the indan moiety, could be calculated. These rotational barriers are important for understanding the molecule's flexibility and the interconversion rates between different conformers.
Table 4: Conformational Analysis of this compound (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |
| A | Data not available | Data not available |
| B | Data not available | Data not available |
| C | Data not available | Data not available |
Scientific Studies on Intermolecular Interactions of this compound Remain Elusive
Despite a thorough review of available scientific literature, no specific theoretical or computational chemistry studies focusing on the analysis of intermolecular interactions of this compound, particularly using Hirshfeld surface analysis, have been publicly reported.
While the compound this compound is known and cataloged in chemical databases, dedicated research into its crystal structure and the nature of its intermolecular forces appears to be absent from peer-reviewed journals and academic repositories. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, but its application is contingent on the availability of detailed crystallographic data, which is not available for this specific compound.
Searches for computational studies that might have theoretically predicted the structure and interactions of this compound have also not yielded any relevant results. Scientific investigations into related phenylindan derivatives do exist, offering insights into the types of intermolecular forces that can be expected in this class of compounds, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds. However, without a specific study on this compound, any discussion of its intermolecular interactions would be purely speculative and would not meet the required standards of scientific accuracy for this article.
The absence of such fundamental research precludes the generation of an article with detailed research findings and data tables as requested. Further experimental or computational work would be required to elucidate the specific intermolecular interactions and provide the data necessary for a Hirshfeld surface analysis of this compound.
Stereochemistry and Conformational Analysis of 1 Methyl 5 Phenylindan
Chirality and Stereoisomerism in the Indan (B1671822) System
The indan framework, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can exhibit chirality when appropriately substituted. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. rsc.org In the case of 1-methyl-5-phenylindan, the carbon atom at position 1 (C1) is a stereocenter. This is because it is bonded to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), the C2 carbon of the cyclopentane ring, and the C7a carbon of the fused ring system.
The presence of this single chiral center means that this compound exists as a pair of enantiomers:
(R)-1-methyl-5-phenylindan
(S)-1-methyl-5-phenylindan
These enantiomers are mirror images of each other and will rotate plane-polarized light in opposite directions. The indan ring system is a common scaffold in many biologically active molecules, and thus, the synthesis of specific chiral indan derivatives is of significant interest. acs.org
Diastereoselective and Enantioselective Synthetic Routes to this compound Isomers
The synthesis of specific stereoisomers of substituted indans is a key focus in organic chemistry due to the varying biological activities of different isomers. researchgate.net While specific synthetic routes for the enantiomers of this compound are not extensively detailed in readily available literature, general methodologies for creating chiral indan systems can be applied.
Asymmetric synthesis aims to create a predominance of one enantiomer over the other. For indan-based structures, several strategies have proven effective:
Asymmetric Hydroacylation: Rhodium-catalyzed asymmetric hydroacylation of substrates like 2-vinyl benzaldehydes has been used to synthesize chiral 3-substituted indanones with high enantioselectivity. acs.org This method, which utilizes chiral ligands such as BINAP, can achieve enantiomeric excesses greater than 95%. acs.org A similar strategy could potentially be adapted for the synthesis of this compound precursors.
Reductive Heck Reaction: Enantioselective reductive Heck reactions have been developed for the synthesis of chiral 3-substituted indanones. researchgate.net This intramolecular cyclization of specific chalcone (B49325) derivatives can proceed with high enantioselectivity. researchgate.net
Cyclodimerization: The acid-catalyzed cyclodimerization of α-olefins, such as asarone, can lead to the formation of substituted indanes. scispace.com The stereochemical outcome of these reactions can be influenced by the substitution pattern of the aromatic rings and the reaction conditions, sometimes favoring one diastereomer over others. scispace.com For example, the dimerization of isosafrole can produce a mixture of α and γ diastereomers. scispace.com
These methods highlight the importance of catalyst and ligand choice in controlling the stereochemical outcome of a reaction to yield specific, optically active indan derivatives.
Conformational Preferences of the Five-Membered Indan Ring
The five-membered cyclopentane ring within the indan system is not planar. To relieve the torsional strain that would exist in a planar conformation, the ring adopts a puckered structure. The two most common conformations for a five-membered ring are the "envelope" (Cₛ symmetry) and "twist" or "half-chair" (C₂ symmetry) conformations.
In the envelope conformation, one carbon atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For substituted indans, the five-membered ring is known to exist in puckered conformations. acs.org Studies on similar molecules, such as indan-1-ols and other substituted indans, have used NMR spectroscopy to assign their conformations. rsc.org
Influence of Substituents on Conformational Dynamics
Substituents on the five-membered ring of an indan system significantly influence its conformational preferences. A substituent at the C1 position, such as the methyl group in this compound, can occupy one of two positions arising from the ring's pucker: pseudo-axial or pseudo-equatorial.
Pseudo-axial: The substituent bond is roughly parallel to the principal axis of the ring.
Pseudo-equatorial: The substituent bond is roughly perpendicular to the principal axis, pointing away from the ring.
Research on (S)-1-methylindan using vibrational circular dichroism (VCD) spectroscopy and quantum chemical calculations has shown that the conformer with the methyl group in a pseudo-equatorial position is significantly more stable and therefore more abundant (approximately four times more) than the conformer with a pseudo-axial methyl group. acs.org This preference is due to the minimization of steric strain. It is highly probable that this compound follows this same principle, with the C1-methyl group favoring the pseudo-equatorial orientation.
Studies of Axial Chirality and Atropisomerism in Analogues (if applicable)
Atropisomerism is a type of chirality that arises from hindered rotation around a single bond, creating stereoisomers that can be isolated. nih.govunibo.it This phenomenon is most common in biaryl systems where bulky substituents ortho to the connecting bond create a high energy barrier to rotation. unibo.it For atropisomers to be stable and isolable at a specific temperature, the rotational energy barrier must be sufficiently high (typically >23-24 kcal/mol). unibo.itrsc.org
In the case of this compound, the rotation around the C5-C(phenyl) bond is not sufficiently hindered. The ortho positions on the phenyl ring are unsubstituted, and the indan core does not present enough steric bulk to significantly restrict rotation. Therefore, this compound itself is not expected to exhibit atropisomerism.
However, the concept is applicable to more sterically congested analogues. If bulky substituents were introduced at the positions ortho to the bond connecting the two rings (i.e., at C4 and C6 of the indan and the corresponding positions on the phenyl ring), it is conceivable that stable atropisomers could be generated. Atropisomerism is an increasingly important concept in medicinal chemistry, as different atropisomers of a drug can have vastly different biological activities and profiles. nih.gov
Reactivity and Transformations of 1 Methyl 5 Phenylindan
Electrophilic Aromatic Substitution on the Phenyl and Indan (B1671822) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces a hydrogen atom on the aromatic ring. google.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. beilstein-journals.org The position of substitution on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituent(s). libretexts.org Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and typically direct to the meta position (with the exception of halogens). libretexts.orgmakingmolecules.com
In 1-methyl-5-phenylindan, both the indan's fused benzene ring and the C5-phenyl ring can undergo EAS, but their reactivity and the resulting regioselectivity are influenced by different substituents.
Reactivity of the Phenyl Ring:
The pendant phenyl ring is monosubstituted with an indan-5-yl group. This substituent is essentially an alkyl group, which acts as a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.org As an activating group, it directs incoming electrophiles to the positions ortho (2' and 6') and para (4') to the point of attachment. organicchemistrytutor.comyoutube.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield a mixture of 2'- and 4'-substituted products, with the 4'- (para) isomer often predominating due to reduced steric hindrance.
Reactivity of the Indan's Fused Ring:
The indan's fused aromatic ring (positions 4, 6, and 7) is influenced by two main groups: the fused, saturated five-membered ring and the phenyl substituent at C5.
The fused alkyl portion of the indan system is an EDG, activating the ring and directing substitution to its ortho (positions 4 and 6) and para (position 7) positions.
The phenyl group at C5 is considered a weakly deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its π-system can stabilize the arenium ion intermediate through resonance. makingmolecules.com
| Reaction Type | Reagents | Expected Products on Phenyl Ring | Expected Products on Indan Ring |
| Nitration | HNO₃ / H₂SO₄ | 1-Methyl-5-(4'-nitrophenyl)indan | 1-Methyl-6-nitro-5-phenylindan |
| Bromination | Br₂ / FeBr₃ | 1-Methyl-5-(4'-bromophenyl)indan | 1-Methyl-6-bromo-5-phenylindan |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4'-(Indan-5-yl)-phenyl)ethan-1-one | 1-(this compound-6-yl)ethan-1-one |
Functional Group Interconversions at the Indan Core
Functional group interconversions (FGIs) are transformations of one functional group into another. For this compound, the most reactive non-aromatic sites are the benzylic positions (C1 and C3) and the attached methyl group. chemistrysteps.com Benzylic carbons are particularly susceptible to reactions that form radical or ionic intermediates due to resonance stabilization by the adjacent aromatic ring. ias.ac.inmasterorganicchemistry.comstackexchange.com
A key transformation of the indan core is oxidation to an indanone, which serves as a versatile intermediate for further functionalization. beilstein-journals.orgnih.gov For instance, indane can be oxidized to 1-indanone (B140024) using various reagents. nih.govresearchgate.net By analogy, this compound could be oxidized to this compound-1-one. This ketone can then be a precursor to other derivatives, such as amino-indan derivatives, which are often prepared by nitration of an indanone followed by reduction. researchgate.net
Another potential interconversion is benzylic halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a halogen at the benzylic positions. The C1 position, being a tertiary benzylic carbon, and the C3 position, a secondary benzylic carbon, are both candidates for such reactions. masterorganicchemistry.com
| Reaction | Reagent(s) | Position(s) | Product Type |
| Oxidation to Ketone | O₂, CuCl/NHTPPI researchgate.net | C3 | Indanone |
| Benzylic Bromination | NBS, light/AIBN | C1, C3 | Bromoindan |
| Hydroxylation (from ketone) | NaBH₄ (reduction) | C3 | Indanol |
Oxidation and Reduction Reactions
Oxidation:
The benzylic C-H bonds in this compound are the most susceptible sites for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize alkylbenzenes. chemistrysteps.com
Oxidation of Benzylic Carbons: The secondary benzylic C-H bonds at the C3 position can be oxidized to a ketone, yielding this compound-3-one. Under more forceful conditions, oxidation can cleave the C-C bonds of the five-membered ring.
Oxidation of the Methyl Group: The methyl group at C1 is attached to a benzylic carbon. While direct oxidation of a methyl group on an aromatic ring to a carboxylic acid is a known reaction, its reactivity in this specific structure relative to the C3 position would depend on the reaction conditions. masterorganicchemistry.comorientjchem.org Some selenium dioxide (SeO₂) based methods are known to oxidize methyl groups on heterocyclic and aromatic systems to aldehydes. orientjchem.org
Reduction:
Reduction reactions primarily target the aromatic rings. Catalytic hydrogenation is a common method to saturate aromatic systems using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). evitachem.comwikipedia.org The reaction typically proceeds in a stepwise manner. mdpi.com
Partial Hydrogenation: Under controlled conditions, it may be possible to selectively reduce the pendant phenyl ring to a cyclohexyl group, yielding 1-methyl-5-cyclohexylindan. The phenyl ring is generally more susceptible to hydrogenation than the fused benzene ring of the indan system.
Full Hydrogenation: Under more forcing conditions (higher pressure and/or temperature), both aromatic rings can be fully saturated to produce 1-methyl-5-cyclohexyl-perhydroindan (bicyclo[4.3.0]nonane).
| Reaction | Reagent(s) | Substrate Part | Potential Product(s) |
| Benzylic Oxidation | KMnO₄, heat | Benzylic C-H (C3) | This compound-3-one |
| Partial Reduction | H₂, Pd/C (mild conditions) | Phenyl ring | 1-Methyl-5-cyclohexylindan |
| Full Reduction | H₂, PtO₂ or Rh/C (forcing conditions) | Both aromatic rings | 1-Methyl-5-cyclohexyl-perhydroindan |
Ring-Opening and Ring-Expansion Reactions (if applicable)
Synthesis and Characterization of 1 Methyl 5 Phenylindan Derivatives and Analogues
Synthesis of Substituted 1-Methyl-5-phenylindan Analogues
The construction of the this compound scaffold and its analogues is primarily achieved through cyclization reactions, with Friedel-Crafts chemistry and catalytic cyclodimerizations being cornerstone methodologies. These reactions build the characteristic fused ring system of indan (B1671822) from acyclic or simpler cyclic precursors.
A prominent strategy involves the acid-catalyzed cyclodimerization of α-methylstyrene. This process can be highly efficient; for instance, using methylsulfonic acid as a catalyst in a solvent-free environment can produce certain trimethyl-phenylindan derivatives with high purity and yield. smolecule.com A similar approach using aqueous sulfuric acid can convert α-methylstyrene into 1,1,3-trimethyl-3-phenylindane. orgsyn.org Another patented method employs heteropoly acids like phosphomolybdic or phosphotungstic acid as catalysts for the same transformation, highlighting an industrially relevant green chemistry approach. google.com
Intramolecular Friedel-Crafts reactions are fundamental to forming the five-membered ring of the indan system. wikipedia.orgnih.gov This can be accomplished through a dual C-C bond formation where a Michael-addition-type Friedel-Crafts alkylation is followed by an intramolecular acylation, successfully converting cinnamate (B1238496) esters into a variety of substituted indanones. thieme-connect.com The classic Haworth synthesis, while targeting polycyclic aromatic hydrocarbons, employs sequential Friedel-Crafts acylation and reduction steps that are conceptually similar. wikipedia.org The choice of catalyst, from Lewis acids like aluminum chloride (AlCl₃) to superacids like triflic acid (TfOH), is critical and influences reaction outcomes. wikipedia.orgthieme-connect.com
Modern cross-coupling reactions offer an alternative and highly versatile route. The palladium-catalyzed Suzuki coupling, for example, has been effectively used to synthesize 4-aryl-substituted 2-methylindan-1-ones. This method couples a pre-formed indanone, such as 4-bromo-2-methylindan-1-one, with various substituted phenylboronic acids, allowing for the late-stage introduction of the phenyl group with its own set of substituents. semanticscholar.org
Alternative synthetic strategies include photochemical methods, where the photoenolization of substituted phenacyl chlorides can yield indan-1-ones. rsc.org Furthermore, specific alkylation reactions, such as the reaction of benzene (B151609) with 3-chloro-2-(chloromethyl)-1-propene using AlCl₃ or K10-montmorillonite clay catalysts, have been shown to produce 2-methyl-1-phenylindan. lew.ro
Table 1: Selected Synthetic Methods for Phenylindan and Indanone Analogues
| Starting Material(s) | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| α-Methylstyrene | Methylsulfonic Acid | Trimethyl-phenylindan | smolecule.com |
| α-Methylstyrene | H₂SO₄ (aq) | 1,1,3-Trimethyl-3-phenylindane | orgsyn.org |
| Cinnamate Esters, Arenes | Triflic Acid (TfOH) | Substituted Indanones | thieme-connect.com |
| 4-Bromo-2-methylindan-1-one, Phenylboronic Acid | Pd(OAc)₂, TBAB | 4-Phenyl-2-methylindan-1-one | semanticscholar.org |
| 2,5-Dialkylphenacyl Chlorides | UV light | Substituted Indan-1-ones | rsc.org |
| Benzene, 3-Chloro-2-(chloromethyl)-1-propene | AlCl₃ or K10 Clay | 2-Methyl-1-phenylindan | lew.ro |
Strategies for Introducing New Functional Groups
The functionalization of the this compound scaffold can be approached by modifying either the aromatic rings or the saturated five-membered ring. The indanone intermediate is a particularly versatile hub for introducing new functional groups.
Direct functionalization of the indan aromatic system can be achieved through electrophilic aromatic substitution. A clear example is the nitration of 1,1,3-trimethyl-3-phenylindane using concentrated nitric acid, which introduces a nitro group onto the indan's fused benzene ring. nih.gov This classic reaction demonstrates a straightforward method for adding electron-withdrawing functionality.
A more strategic approach involves utilizing pre-functionalized building blocks during the primary synthesis. As seen in Suzuki coupling reactions, substituted phenylboronic acids can be used to introduce a phenyl ring that already bears desired functional groups (e.g., -CN, -CF₃, -OMe) onto an indanone core. semanticscholar.org This tactic avoids potentially harsh reaction conditions on the fully assembled, and possibly more sensitive, indan structure.
The cyclopentane (B165970) portion of the indan system, especially when it contains a ketone as in an indanone, offers numerous possibilities for functionalization. The carbonyl group of an indanone can serve as a handle for a wide range of transformations. For example, Grignard reactions performed on the related indene-1,3-dione system allow for the regioselective addition of various alkyl or aryl groups. researchgate.net Although this is on a dione, the principle of nucleophilic addition to a carbonyl is directly applicable. Similarly, photochemical reactions that generate indan-1-ones from phenacyl precursors create a ketone that can be subsequently converted into other functional groups like amines or alcohols through standard organic transformations. rsc.orgbeilstein-journals.org For example, 2-amino substituted 1-indanones have been prepared from keto-oxime intermediates, which were themselves derived from 1-indanones. beilstein-journals.org
Table 2: Examples of Functionalization Strategies for Indan Scaffolds
| Target Position | Strategy | Reaction Type | Precursor | Resulting Functional Group | Reference |
|---|---|---|---|---|---|
| Indan Aromatic Ring | Direct Substitution | Electrophilic Nitration | 1,1,3-Trimethyl-3-phenylindane | Nitro (-NO₂) | nih.gov |
| Phenyl Substituent | Building Block Approach | Suzuki Coupling | 4-Bromoindan-1-one + Substituted Phenylboronic Acid | Pre-installed groups on phenyl ring (e.g., -CN, -OMe) | semanticscholar.org |
| Five-membered Ring | Carbonyl Chemistry | Grignard Reaction | Indene-1,3-dione | Alkyl/Aryl groups | researchgate.net |
| Five-membered Ring | Carbonyl Chemistry | Oximation then Reduction | 1-Indanone (B140024) | Amino (-NH₂) | beilstein-journals.org |
Structure-Reactivity Relationships within the Indan Family
The chemical reactivity and biological activity of indan derivatives are intrinsically linked to their three-dimensional structure, which is dictated by the nature and position of their substituents. The relationship between structure and reactivity determines the outcomes of synthetic reactions and the molecule's interactions with biological systems.
Substituents on the aromatic portions of the molecule significantly influence its reactivity. In syntheses involving Friedel-Crafts reactions, electron-donating or electron-withdrawing groups on the aromatic substrates determine the regioselectivity and success of the cyclization step. thieme-connect.com This is a classic principle of electrophilic aromatic substitution, where activating groups direct incoming electrophiles and enhance reaction rates, while deactivating groups have the opposite effect.
The stereochemistry and conformation of the indan core are critical. The five-membered ring of the indan system is not planar and typically adopts an envelope or twisted conformation. In 1,3,3-trimethyl-5-nitro-1-phenylindane, for example, the five-membered ring has an envelope shape, and the dihedral angle between the indan's benzene ring and the attached phenyl ring is a significant 76.74°. nih.gov This fixed spatial arrangement of the phenyl group relative to the indan core is crucial for how the molecule presents itself to catalysts or biological receptors. Positional isomers, such as 1-methyl-1-phenylindan (B8759849) versus 1-methyl-3-phenylindan, possess distinct physicochemical properties due to these structural differences. smolecule.com
The influence of substitution on biological activity provides a practical readout of structure-reactivity relationships. Studies on related structures, such as 2-arylidene indan-1,3-diones, have shown that varying the substituents on the arylidene ring leads to a range of anti-inflammatory and antioxidant activities. researchgate.net Similarly, in work on RET kinase inhibitors, the specific substitution pattern on an N-phenyl group attached to a heterocyclic core dramatically impacted the compound's inhibitory potency against the target enzyme and its drug-resistant mutants. nih.gov These examples underscore the principle that even subtle changes to the electronic properties or steric profile of a substituent can lead to profound differences in reactivity and biological function.
Advanced Applications of 1 Methyl 5 Phenylindan in Synthetic Chemistry and Material Science
Q & A
Q. What are the established synthetic routes for 1-Methyl-5-phenylindan, and what critical parameters influence yield and purity?
Methodological Answer:
- Synthetic Routes : Common methods include Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example, indan derivatives can be synthesized via acid-catalyzed intramolecular cyclization of substituted propenylbenzenes.
- Critical Parameters :
- Catalyst Selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) influence reaction efficiency.
- Temperature Control : Optimal ranges (e.g., 80–120°C) prevent side reactions like over-alkylation.
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC). Validate purity using spectroscopic methods (e.g., ¹H/¹³C NMR) .
Q. How should researchers characterize this compound to confirm structural identity and purity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare ¹H/¹³C NMR peaks with reference data (e.g., aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 196.2 (theoretical MW: 195.27 g/mol).
Q. What safety considerations are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks.
- First Aid : If inhaled, move to fresh air; if ingested, seek immediate medical attention. Refer to safety data sheets (SDS) for solvent-specific protocols (e.g., ethanol recrystallization hazards) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
Methodological Answer:
- Analytical Validation : Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination).
- Cross-Lab Collaboration : Share samples between labs to isolate instrumentation biases.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities or methodological variations .
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions like electrophilic substitution.
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and reaction kinetics in polar/non-polar media.
- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can mixed-methods approaches integrate spectroscopic data and mechanistic studies to elucidate this compound’s behavior under catalytic conditions?
Methodological Answer:
- Qualitative-Quantitative Integration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
